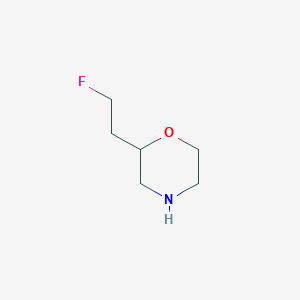

2-(2-Fluoroethyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWWYNJFBRSWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427499-53-3 | |

| Record name | 2-(2-fluoroethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Fluoroethyl Morpholine and Analogues

General Strategies for Morpholine (B109124) Ring Formation in Research

The construction of the morpholine ring is a fundamental aspect of synthesizing a wide range of morpholine-containing compounds. Various strategies have been developed to achieve this, often tailored to the desired substitution pattern and stereochemistry.

Cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of various heterocyclic systems, including those containing fluorine. mdpi.comresearchgate.net These reactions, such as [3+2] and [4+2] cycloadditions, allow for the direct formation of the heterocyclic core with defined stereochemistry. mdpi.comuzh.ch While not directly applied to the synthesis of 2-(2-fluoroethyl)morpholine itself in the reviewed literature, the principles are crucial for creating fluorinated building blocks. The presence of fluorine or fluoroalkyl groups can significantly influence the reactivity of the components in cycloaddition reactions. mdpi.com For instance, electron-withdrawing fluoroalkyl groups can enhance the reactivity of dipolarophiles and dienophiles, facilitating the cycloaddition process. mdpi.com

A prevalent and versatile method for synthesizing the morpholine ring involves the cyclization of N-substituted-2-aminoalcohols. chemrxiv.orgnih.govresearchgate.net This strategy is particularly advantageous as it allows for the incorporation of a wide variety of substituents on both the nitrogen and carbon atoms of the morpholine ring. The cyclization is typically achieved by reacting the amino alcohol with a dielectrophile, such as a dihaloethane or a protected haloethanol, in the presence of a base. researchgate.net

Recent advancements have focused on more efficient and environmentally benign methods. For example, a one- or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been developed for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org This method is notable for its high yields and the ability to achieve clean monoalkylation of primary amines. chemrxiv.org Another approach involves the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which provides access to cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

| Starting Material | Reagents | Product | Key Features |

| 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Morpholines | High yielding, redox-neutral, clean monoalkylation chemrxiv.orgorganic-chemistry.org |

| Substituted ethanolamine derivatives | Aryl or alkenyl bromide, Pd-catalyst | cis-3,5-disubstituted morpholines | Stereocontrolled, access to fused bicyclic morpholines nih.gov |

| 1,2-Amino alcohols or diamines | α-phenylvinylsulfonium salt | C-substituted morpholines and piperazines | Stereodefined, good yields organic-chemistry.org |

| Aminoalkyne substrates | Ti catalyst, Ru catalyst | 3-substituted morpholines | Enantioselective, one-pot reaction organic-chemistry.orgacs.org |

Targeted Synthesis of this compound and its Direct Precursors

The direct synthesis of this compound often begins with a pre-formed morpholine ring bearing a suitable precursor group at the 2-position, which is then converted to the fluoroethyl group.

A more direct and widely used method for introducing a fluorine atom is the deoxofluorination of a corresponding hydroxylated precursor. In the context of this compound, this would involve the synthesis of 2-(2-hydroxyethyl)morpholine, followed by its fluorination. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, capable of replacing primary and secondary hydroxyl groups with fluorine. nih.govresearchgate.net The reaction typically proceeds with inversion of stereochemistry if the hydroxyl group is at a chiral center. researchgate.net

More recently, related reagents like Morpholinosulfur trifluoride (Morph-DAST) have been developed, offering higher reactivity, especially for hindered substrates, and improved thermal stability compared to DAST. enamine.net Another class of reagents, aminodifluorosulfinium salts such as XtalFluor-E and XtalFluor-M, also serve as effective deoxofluorinating agents with enhanced thermal stability and ease of handling. acs.org These reagents provide a practical and often high-yielding route to fluorinated compounds from their alcohol precursors. acs.org

| Precursor | Fluorinating Agent | Product | Key Features |

| Primary and secondary alcohols | Diethylaminosulfur trifluoride (DAST) | Alkyl fluorides | Replaces -OH with -F, often with stereochemical inversion nih.govresearchgate.net |

| Hindered alcohols, ketones | Morpholinosulfur trifluoride (Morph-DAST) | Fluorinated compounds | Higher reactivity and better thermal stability than DAST enamine.net |

| Alcohols | Aminodifluorosulfinium salts (XtalFluor-E, XtalFluor-M) | Alkyl fluorides | Enhanced thermal stability and ease of handling acs.org |

Asymmetric and Stereoselective Synthesis of Chiral Morpholines

The synthesis of chiral morpholines is of significant interest due to their prevalence in pharmaceuticals. nih.gov Asymmetric synthesis strategies aim to control the stereochemistry at the chiral centers of the morpholine ring. These methods can be broadly classified based on when the stereocenter is formed: before, during, or after the cyclization step. nih.govrsc.org

One approach involves the asymmetric hydrogenation of unsaturated morpholine precursors. nih.govrsc.orgrsc.org For example, 2-substituted dehydromorpholines can be hydrogenated using a rhodium catalyst with a bisphosphine ligand to yield 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govrsc.org

Another strategy is the catalytic asymmetric synthesis of 3-substituted morpholines from ether-containing aminoalkyne substrates. acs.org This method utilizes a tandem sequential one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation, affording chiral morpholines in good yield and high enantiomeric excess. acs.org The stereochemical outcome is often influenced by hydrogen-bonding interactions between the substrate and the chiral catalyst. acs.org

Furthermore, chiral 1,2-amino alcohols can serve as valuable starting materials for the asymmetric synthesis of morpholin-2-ones, which are precursors to chiral morpholines. nih.gov The use of a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals can provide morpholinone products with high diastereoselectivity. nih.gov

Novel Fluorofunctionalization Approaches

Transition-metal-free oxyfluorination of olefins is an emerging strategy for the synthesis of fluorinated organic molecules. While a direct application to form this compound has not been explicitly reported, related methodologies suggest its potential. For example, a transition-metal-free N-fluoroalkylation of amines has been developed using cyanurate-activated fluoroalcohols, offering a mild and efficient route to N-fluoroalkylated products. rsc.org

Another relevant transformation is the transition-metal-free oxychlorination of alkenyl oximes, which proceeds via in situ generated radicals to form chloroisoxazolines. rsc.org A similar radical-based oxyfluorination of an appropriately designed N-alkenyl-2-aminoalcohol could conceivably lead to the formation of a fluorinated morpholine ring. The challenge would lie in controlling the regioselectivity of the fluorine and oxygen addition across the double bond.

The development of such a method would be highly advantageous, as it would avoid the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry. Future work could explore the adaptation of existing transition-metal-free oxyhalogenation conditions to substrates tailored for the synthesis of this compound.

A green and efficient protocol for the synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols with ethylene sulfate. chemrxiv.orgnih.gov This one or two-step, redox-neutral method utilizes inexpensive and readily available reagents, such as ethylene sulfate and potassium tert-butoxide (tBuOK), to produce a variety of substituted morpholines in high yields. chemrxiv.orgnih.gov

The key to this methodology is the clean and selective N-monoalkylation of the 1,2-amino alcohol by ethylene sulfate, which minimizes the formation of bis-alkylation byproducts. chemrxiv.orgnih.gov The resulting zwitterionic intermediate can then be cyclized under mild conditions to afford the desired morpholine. chemrxiv.org This approach has a broad substrate scope, accommodating various primary amines, and is scalable, with successful reactions reported on a greater than 50-gram scale. chemrxiv.orgnih.gov

Table 2: Selective Monoalkylation for Morpholine Synthesis This table is interactive. You can sort and filter the data.

| 1,2-Amino Alcohol | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-2-amino-3-methyl-1-butanol | Ethylene Sulfate | tBuOK | tBuOH | 1 | 95 | chemrxiv.org |

| (S)-2-amino-1-propanol | Ethylene Sulfate | tBuOK | tBuOH | 1 | 92 | chemrxiv.org |

| 2-amino-2-methyl-1-propanol | Ethylene Sulfate | tBuOK | tBuOH | 1 | 85 | chemrxiv.org |

| (R)-2-phenylglycinol | Ethylene Sulfate | tBuOK | tBuOH | 1 | 98 | chemrxiv.org |

Chemical Reactivity and Mechanistic Studies of 2 2 Fluoroethyl Morpholine

Amine Reactivity in Substituted Morpholine (B109124) Systems

Morpholine and its derivatives are six-membered heterocyclic compounds containing both a secondary amine and an ether functional group. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the reactivity of the amine is significantly influenced by the presence of the oxygen atom within the ring.

The ether oxygen in the morpholine ring exerts an electron-withdrawing inductive effect (-I effect), which reduces the electron density on the nitrogen atom. wikipedia.orgblogspot.comyoutube.comechemi.com This makes morpholine less basic and less nucleophilic compared to structurally similar secondary amines like piperidine (B6355638), which lacks the oxygen atom. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The pKa of the conjugate acid of morpholine is approximately 8.4, whereas that of piperidine is around 11.1, illustrating the significant decrease in basicity. blogspot.commasterorganicchemistry.com This reduced basicity is a key factor in the chemical reactivity of morpholine derivatives, influencing their behavior in acid-base reactions and as nucleophiles in organic synthesis. For instance, the lower nucleophilicity of morpholine allows it to form stable chloramines. wikipedia.org

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Piperidine |  | 11.1 | blogspot.commasterorganicchemistry.com |

| Morpholine |  | 8.4 | blogspot.commasterorganicchemistry.com |

This table illustrates the effect of the ether oxygen on the basicity of the morpholine nitrogen compared to piperidine.

Impact of Fluoroethyl Moiety on Molecular Reactivity

The introduction of a 2-fluoroethyl group at the 2-position of the morpholine ring has a profound impact on the molecule's reactivity, primarily due to the high electronegativity of the fluorine atom. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which propagates through the carbon chain to the morpholine ring. fiveable.meallen.inlibretexts.org

This inductive effect further reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted morpholine. fiveable.metandfonline.com The magnitude of this effect diminishes with distance, but its presence is significant in modifying the chemical behavior of the amine. allen.inlibretexts.org This reduction in basicity can be advantageous in certain applications, for example, by improving bioavailability in medicinal chemistry contexts by allowing for better membrane permeation. tandfonline.com

The C-F bond itself is very stable and generally resistant to cleavage. mdpi.com However, the electronic perturbation it introduces can influence the reactivity of neighboring functional groups. tandfonline.com The fluoroethyl group can affect the rates and pathways of reactions involving the morpholine nitrogen, as well as potentially influencing the conformational preferences of the entire molecule.

Intramolecular Interactions and Neighboring Group Effects (e.g., Gauche Effect)

A significant stereoelectronic phenomenon relevant to 2-(2-fluoroethyl)morpholine is the gauche effect. The gauche effect describes the tendency of certain substituted alkanes to adopt a gauche conformation, where two vicinal electronegative substituents are positioned at a 60° dihedral angle, in preference to the anti conformation (180°), which would be expected to be more stable based on steric considerations alone. psu.edu This effect is well-documented in 1,2-difluoroethane (B1293797) and other organofluorine compounds. psu.edu

In molecules like 2-fluoroethylamine, a strong preference for the gauche conformation is observed, particularly when the amine is protonated. psu.edursc.orgst-andrews.ac.uk This preference is attributed to a combination of factors, including electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atom, and hyperconjugative interactions. beilstein-journals.orgnih.gov While intramolecular hydrogen bonding can also play a role, electrostatic forces are often considered dominant, even in aqueous solutions. beilstein-journals.orgnih.gov

For this compound, the C-C bond of the fluoroethyl side chain is expected to exhibit a similar gauche preference, with the fluorine atom and the morpholine ring's nitrogen atom adopting a gauche orientation. This conformational preference can influence the molecule's shape and its ability to interact with other molecules, such as enzyme active sites. The fluorine atom can also participate in neighboring group effects, where it can influence the reactivity at an adjacent center, potentially facilitating or hindering certain reaction pathways. nih.govacs.org Although fluorine's participation through its lone pairs is less pronounced than other halogens due to its high electronegativity, its strong inductive effect is a key factor. scribd.com

| Molecule | Preferred Conformation | Key Stabilizing Interaction | Reference |

| 2-Fluoroethylamine (protonated) | Gauche | Electrostatic (F and N+H3) | psu.edursc.orgbeilstein-journals.org |

| 2,2-Difluoroethylamine (B1345623) (protonated) | Double Gauche | Electrostatic (both F and N+H3) | beilstein-journals.orgnih.gov |

This table highlights the gauche preference driven by electrostatic interactions in protonated fluoroethylamines, a principle applicable to the side chain of this compound.

Reaction Pathways and Transformations

The reactivity of this compound allows for the formation of various derivatives and participation in specific reaction types, influenced by both the morpholine core and the fluoroethyl substituent.

Chloramines: Secondary amines, including morpholine, react with hypochlorous acid (HOCl) or other chlorinating agents to form N-chloramines. wikipedia.orgresearchgate.net The presence of the ether oxygen in morpholine renders it less nucleophilic than piperidine, leading to the formation of a relatively stable chloramine. wikipedia.org The reaction of this compound with a chlorinating agent would be expected to yield the corresponding N-chloro-2-(2-fluoroethyl)morpholine. Computational studies on the chlorination of morpholine by hypochlorous acid indicate that in a solvent model, N-chlorination is kinetically favored over other potential reactions like hydroxylation. researchgate.net The rate of reaction between hypochlorite (B82951) and morpholine-borane has been noted to be significantly faster than the attack on the borane (B79455) moiety, highlighting the reactivity of the morpholine nitrogen. iaea.org

Enamines: Morpholine is commonly used to form enamines through its reaction with aldehydes or ketones. wikipedia.orgmakingmolecules.com Enamines are valuable synthetic intermediates. makingmolecules.comcore.ac.uk The formation involves the initial nucleophilic attack of the morpholine nitrogen on the carbonyl carbon, followed by dehydration. makingmolecules.com Cyclic secondary amines like morpholine are often preferred for enamine synthesis because they tend to be more nucleophilic than their acyclic counterparts and can lead to more reactive enamines. makingmolecules.com Zeolite H-Y has been shown to be an effective catalyst for the synthesis of cyclic enamines from morpholine and cycloalkanones. researchgate.net this compound, despite its reduced nucleophilicity, should still be capable of forming enamines, although the reaction conditions might need to be adjusted compared to unsubstituted morpholine.

Substituted morpholines can undergo cyclization reactions to form bicyclic systems. nih.govacs.orgfrontiersin.org These reactions often involve the formation of a new ring by creating a bond between the morpholine nitrogen and a carbon atom elsewhere in the molecule or in a reacting partner. For instance, palladium-catalyzed carboamination reactions have been used to synthesize cis-3,5-disubstituted morpholines, which can also provide access to fused bicyclic morpholine derivatives. nih.gov Another strategy involves a multicomponent Ugi reaction followed by an intramolecular SN2 reaction to assemble substituted morpholines. nih.govacs.org

N-haloalkylamines are known to undergo intramolecular cyclization to form cyclic ammonium (B1175870) ions. nih.govnih.govcuni.cz While the fluoroethyl group in this compound contains a stable C-F bond not typically prone to direct intramolecular displacement by the amine, derivatives of this compound could be designed to undergo cyclization. For example, if the fluoroethyl side chain were modified to contain a better leaving group, intramolecular cyclization initiated by the morpholine nitrogen would be a feasible pathway to form a bicyclic system. The synthesis of bridged bicyclic morpholines, while challenging, is of interest in medicinal chemistry. acs.org Strategies such as intramolecular SN2 ring closure have been successfully employed to create such structures. acs.org

Derivatives and Structural Analogues of 2 2 Fluoroethyl Morpholine

Fluoroalkylated Morpholine (B109124) Variants

Fluoroalkylation of the morpholine scaffold can range from the introduction of a single fluoroalkyl chain to the complete replacement of hydrogen atoms with fluorine, creating perfluorinated structures. These modifications significantly alter the compound's physicochemical properties.

Perfluorinated heterocyclic compounds, including those based on morpholine, are characterized by their high chemical and thermal stability. The synthesis of these compounds often involves harsh methods like electrochemical fluorination (ECF), also known as the Simons process. google.comgoogle.com In this process, a hydrocarbon precursor is electrolyzed in anhydrous hydrogen fluoride (B91410), replacing all carbon-hydrogen bonds with carbon-fluorine bonds. google.com Perfluoromorpholine has been synthesized using this method. google.com

The high degree of fluorination in octafluoromorpholine derivatives imparts distinct properties, making them useful in materials science as components of fluoropolymers or as surfactants. ontosight.ai Research into their chemical reactivity has revealed various transformations. For instance, pyrolysis (thermal decomposition) of perfluoromorpholine can lead to the formation of N-CF3 pyrrolidine. mdpi.com Photochemical reactions of perfluoro-N-fluoromorpholine, particularly under UV irradiation, yield a range of products, including perfluoro-NN′-bimorpholyl and perfluoro-(N-cyclobutylmorpholine). rsc.orgresearchgate.net Further reactions of these products can generate derivatives like N-(2-bromo-1,2,2-trifluoroethyl)octafluoromorpholine. rsc.orgresearchgate.net

The table below lists some of the reported octafluoromorpholine derivatives and their precursors.

| Compound Name | Method of Synthesis / Precursor | Reference |

| Perfluoromorpholine | Electrochemical fluorination | google.com |

| PERFLUORO-N-METHYLMORPHOLINE | Not specified, used as a reagent | guidechem.com |

| 4-(1,2-difluoroallyl)-2,2,3,3,5,5,6,6-octafluoromorpholine | Electrochemical fluorination/decarboxylation | google.com |

| N-(2-bromo-1,2,2-trifluoroethyl)octafluoromorpholine | Photochemical hydrobromination of perfluoro-(N-vinylmorpholine) | rsc.orgresearchgate.net |

| (Octafluoromorpholin-4-yl)methyl]-2,3,3,3-tetrafluoro-propanoyl fluoride | Electrochemical fluorination of methyl 2-methyl-3-morpholino-propanoate | google.com |

| Perfluoro-[N-(morpholino-oxy)morpholine] | UV irradiation of perfluoro-N-fluoromorpholine | rsc.orgresearchgate.net |

This table is based on available research findings and is not exhaustive.

The introduction of a fluoroalkyl group at the nitrogen atom of the morpholine ring is a key feature of 2-(2-fluoroethyl)morpholine and its analogues. A significant area of research involves the incorporation of these N-fluoroalkylated morpholine scaffolds into nucleoside analogues. ontosight.aimdpi.comguidechem.com In these structures, the morpholine ring replaces the furanose sugar of natural nucleosides.

A primary synthetic route to these compounds involves the oxidative cleavage of a ribonucleoside (such as uridine, cytidine, adenosine, or guanosine) to form a dialdehyde (B1249045) intermediate. ontosight.aimdpi.com This intermediate then undergoes a cyclization reaction via double reductive amination with a primary fluoroalkyl amine. ontosight.ai This method has been successfully used to create a variety of N-fluoroalkylated morpholino nucleosides.

The choice of the fluorinated amine is critical. Reductive aminations using 2-fluoroethylamine and 2,2-difluoroethylamine (B1345623) have been shown to proceed with moderate to good yields. ontosight.ai However, reactions with 2,2,2-trifluoroethylamine (B1214592) can be more challenging and may require modified reaction conditions to achieve the desired product. ontosight.aimdpi.com Another approach involves creating the morpholine ring first and then introducing a trifluoromethyl (N-CF3) group via desulfurization-fluorination using reagents like diethylaminosulfur trifluoride (DAST). ontosight.aiumsl.edu

The table below summarizes the synthesis of N-fluoroalkylated morpholino nucleosides using different fluorinated amines.

| Fluorinated Amine | Resulting Scaffold | Nucleobases | Reference |

| 2-Fluoroethylamine | N-(2-Fluoroethyl)morpholino | Uracil, Cytosine, Adenine, Guanine | ontosight.aimdpi.com |

| 2,2-Difluoroethylamine | N-(2,2-Difluoroethyl)morpholino | Uracil, Cytosine, Adenine | ontosight.ai |

| 2,2,2-Trifluoroethylamine | N-(2,2,2-Trifluoroethyl)morpholino | Cytosine, Adenine, Guanine | ontosight.aimdpi.com |

This table illustrates the application of various fluoroethylamines in the synthesis of morpholino nucleoside analogues.

Stereoisomeric and Substituted Morpholine Analogues

Beyond fluoroalkylation, the morpholine scaffold can be modified by introducing various substituents at the carbon atoms of the ring, leading to a wide array of structural analogues. The synthesis of these compounds often requires stereoselective methods to control the spatial arrangement of the substituents, which is crucial for their biological function. google.com

One notable example of a stereochemically complex morpholine derivative is aprepitant, where the synthesis relies on a stereoselective process to create the desired isomer. google.com General strategies for synthesizing substituted morpholines include:

Cyclization of Amino Alcohols : The reaction of an appropriate 2-aminoethanol with an aryl-bromomethyl-ketone can lead to spontaneous cyclization, forming 2-hydroxy-2-aryl-substituted morpholines. google.com

Photocatalytic Annulation : A modern approach uses a visible-light-activated photocatalyst for the diastereoselective annulation of readily available starting materials to produce substituted 2-aryl morpholines with high yields and stereocontrol.

Multi-component Coupling : The coupling of an amino alcohol, a boronic acid, and glyoxal (B1671930) can be used to construct the morpholine ring with specific substitutions. google.com

Derivatization of Morpholine : Starting with the basic morpholine structure, derivatives can be prepared through reactions such as alkylation with ethyl chloroacetate (B1199739), followed by transformations to introduce new functional groups like hydrazides or triazoles.

These methods allow for the creation of morpholines with diverse substitution patterns, including C-functionalized derivatives which are found in numerous biologically active compounds.

Conjugates and Hybrid Molecules Incorporating the this compound Fragment

The morpholine ring is frequently used as a structural component in the design of complex hybrid molecules and drug conjugates. rsc.org Its favorable properties can make it a useful linker or scaffold to combine different pharmacophores into a single molecule.

A prime example of hybrid molecules incorporating a fluoroalkyl-morpholine moiety are the N-fluoroalkylated morpholino nucleosides discussed previously. ontosight.aimdpi.com In these molecules, the fluoroalkylated morpholine scaffold is conjugated to a nucleobase, creating a hybrid structure that is an analogue of natural nucleosides.

In a broader context, the morpholine scaffold (though not always the specific 2-(2-fluoroethyl) fragment) is used in more complex conjugates. For instance, research has focused on creating conjugate molecules that link an estrogen receptor (ER) ligand to an anticancer agent like combretastatin (B1194345) A-4, where the goal is to deliver a cytotoxic drug specifically to ER-positive cancer cells. Similarly, antibody-drug conjugates (ADCs) represent another class of hybrid molecules where a cytotoxic drug is linked to an antibody. While specific examples incorporating the this compound fragment are not prevalent in the literature for these complex conjugates, the general utility of the morpholine ring as a stable, versatile building block is well-established.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.nethyphadiscovery.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net For 2-(2-Fluoroethyl)morpholine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and electronic environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the morpholine (B109124) ring and the fluoroethyl side chain. The morpholine ring protons would appear as complex multiplets due to their diastereotopic nature and coupling to each other. The protons of the fluoroethyl group would present as two multiplets, each split by the other and by the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The morpholine ring is expected to show four distinct signals for its carbon atoms. The two carbons of the fluoroethyl side chain would also be distinguishable, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. The spectrum for this compound would show a signal for the single fluorine atom, which would be split into a triplet by the adjacent methylene (B1212753) protons.

Detailed NMR Assignments (Predicted): The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on known values for morpholine and related fluoro-alkanes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-2 | ~2.8 - 3.0 | - | |

| H-3 (axial & equatorial) | ~2.5 - 2.8 | - | |

| H-5 (axial & equatorial) | ~3.6 - 3.8 | - | |

| H-6 (axial & equatorial) | ~2.7 - 2.9 | - | |

| -CH₂-CH₂F | ~4.5 (dt) | ~82 (d) | ¹JCF ≈ 170-180, ²JHF ≈ 47, ³JHH ≈ 5 |

| -CH₂-CH₂F | ~2.9 (dt) | ~35 (d) | ²JCF ≈ 20-25, ²JHH ≈ 5, ³JHF ≈ 25 |

| C-2 | - | ~60 | |

| C-3 | - | ~50 | |

| C-5 | - | ~67 | |

| C-6 | - | ~54 |

Note: 'd' denotes a doublet, 't' a triplet, and 'dt' a doublet of triplets. Chemical shifts are referenced to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning these signals and confirming the connectivity of the entire molecule. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in conformational analysis. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisnih.gov

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. nih.govuobabylon.edu.iq The spectra of this compound would be characterized by vibrations of the morpholine ring and the fluoroethyl side chain.

IR Spectroscopy: The IR spectrum is expected to show strong bands corresponding to the C-O-C stretching of the ether linkage in the morpholine ring (~1115 cm⁻¹). The C-N stretching vibrations would also be present. A key feature would be the C-F stretching vibration, which typically appears as a strong band in the 1000-1100 cm⁻¹ region. The various C-H stretching and bending vibrations of the methylene groups would populate the region around 2850-3000 cm⁻¹ and 1400-1470 cm⁻¹, respectively. uobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C-O and C-F stretches are also Raman active, the spectrum might show stronger signals for the symmetric vibrations of the carbon skeleton.

Key Vibrational Frequencies (Predicted):

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** | Intensity |

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 | Medium-Strong |

| CH₂ Bend/Scissor | 1440-1470 | 1440-1470 | Medium |

| C-O-C Stretch (ether) | ~1115 | ~1115 | Strong (IR), Weak (Raman) |

| C-F Stretch | 1000-1100 | 1000-1100 | Strong (IR) |

| C-N Stretch | 1020-1250 | 1020-1250 | Medium |

| Ring Vibrations | 800-1000 | 800-1000 | Medium |

The comparison of experimental IR and Raman spectra with theoretical calculations using methods like Density Functional Theory (DFT) can lead to a detailed assignment of the observed vibrational modes. scielo.org.mx

X-ray Crystallography for Solid-State Structural Determinationwikipedia.org

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable single crystal of this compound or a salt thereof can be obtained, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. libretexts.org

The analysis would reveal the conformation of the morpholine ring, which is expected to adopt a chair conformation, similar to the parent morpholine. nih.govnih.gov It would also precisely define the orientation of the 2-fluoroethyl substituent, determining whether it occupies an axial or equatorial position on the ring. Intermolecular interactions, such as hydrogen bonding (if a suitable hydrogen bond donor/acceptor is present in the crystal) or other non-covalent interactions, would also be elucidated. libretexts.org

Hypothetical Crystallographic Data: While no public crystal structure is available for this compound, a hypothetical dataset would include the following parameters:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | e.g., 4 or 8 |

| Morpholine Ring Conformation | Chair |

| Fluoroethyl Substituent Position | Equatorial (likely more stable) |

| C-F Bond Length | ~1.35 - 1.40 Å |

| C-O Bond Lengths | ~1.43 Å |

| C-N Bond Lengths | ~1.47 Å |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For this compound (C₆H₁₂FNO), the molecular weight is approximately 133.17 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) at m/z = 133. The fragmentation pattern would be key to confirming the structure.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur through several pathways, primarily involving the cleavage of bonds adjacent to the heteroatoms (N and O) and the loss of the fluoroethyl side chain.

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 133 | [C₆H₁₂FNO]⁺· | - (Molecular Ion) |

| 103 | [C₄H₈NO]⁺ | ·CH₂F |

| 86 | [C₄H₈NO]⁺ | ·CH₂CH₂F |

| 57 | [C₃H₇N]⁺· | C₃H₅O |

| 43 | [C₂H₅N]⁺· | C₄H₇FO |

| 30 | [CH₄N]⁺ | C₅H₈FO |

The base peak in the spectrum would likely correspond to a particularly stable fragment, potentially the ion at m/z 86 resulting from the loss of the entire fluoroethyl group.

Conformational Analysis using Spectroscopic Techniques (e.g., IR Resonant VUV-MATI Spectroscopy)nih.govnih.gov

The conformational landscape of this compound is of significant interest, as the orientation of the fluoroethyl group can influence its chemical and physical properties. The morpholine ring itself can exist in chair and boat conformations, with the chair form being significantly more stable. nih.gov The substituent at the 2-position can be either axial or equatorial.

Advanced techniques like infrared resonant vacuum ultraviolet mass-analyzed threshold ionization (IR-resonant VUV-MATI) spectroscopy have been used to study the conformers of morpholine itself in great detail. nih.govnih.gov This method allows for the measurement of vibrational spectra for individual conformers, providing precise information on their relative energies and structures. nih.govnih.govrsc.org

For this compound, such a study would aim to identify and characterize the different stable conformers, primarily the equatorial and axial chair forms. Theoretical calculations would be used to predict the geometries and vibrational frequencies of these conformers, which would then be compared with the experimental spectra. It is generally expected that the equatorial conformer would be more stable due to reduced steric hindrance. The technique could precisely measure the energy difference between the conformers. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the electronic makeup of a molecule. ornl.gov These first-principles methods solve the Schrödinger equation to describe the distribution of electrons and predict a molecule's properties and chemical reactivity. ornl.govidosr.org For a molecule like 2-(2-Fluoroethyl)morpholine, QM calculations can elucidate the effects of the electronegative fluorine atom and the morpholine (B109124) ring on the molecule's electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

While specific QM studies on this compound are not prevalent, extensive research on analogous systems, such as 2-fluoroethylamine, provides a strong basis for understanding its properties. rsc.orgpsu.edu Calculations on these systems reveal how the polarization of the C-F bond and the presence of the nitrogen atom influence the molecule's reactivity. For instance, the nitrogen atom's lone pair and the polarized C-F bond are key sites for electrophilic and nucleophilic interactions, respectively. These calculations are vital for predicting reaction pathways and the stability of potential intermediates. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights into their flexibility and the motions they undergo. nih.govresearchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of different conformational states and the thermodynamics of these states. researchgate.netrsc.org

For this compound, MD simulations could be employed to study the conformational dynamics of the morpholine ring (which can exist in chair and boat conformations) and the rotational freedom of the fluoroethyl side chain. rsc.org Such simulations would reveal the preferred orientations of the side chain relative to the ring and the energy barriers between different conformations. nih.gov Understanding these dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. nih.gov

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly effective for studying the electronic structure and energetics of molecules. idosr.orgresearchgate.netunige.ch DFT calculations have been instrumental in determining the conformational preferences of organofluorine compounds. psu.eduresearchgate.net

Studies on related fluoroethylammonium systems have demonstrated that DFT is a powerful tool for calculating the relative energies of different conformers (e.g., gauche and anti). rsc.orgpsu.edu In the case of this compound, the key conformational question revolves around the dihedral angle between the fluorine atom and the nitrogen atom of the morpholine ring. DFT calculations can predict which conformation is more stable and by how much energy. These preferences arise from a combination of steric hindrance, electrostatic interactions, and hyperconjugative effects. researchgate.net

A significant finding from DFT studies on protonated 2-fluoroethylamine, an analogue of protonated this compound, is the pronounced "gauche effect." rsc.orgpsu.edu This effect describes the tendency of the molecule to adopt a gauche conformation, where the C-F and C-N⁺ bonds are oriented at approximately a 60° dihedral angle, rather than the sterically less hindered anti conformation (180°). rsc.orgignited.in

This preference is counter-intuitive from a simple steric perspective but is explained by stabilizing electronic interactions. psu.eduresearchgate.net In the protonated system, an enhanced stereoelectronic gauche effect arises from the increased polarization of the C-N⁺ bond. psu.edu Furthermore, intramolecular hydrogen bonding between the fluorine atom and the ammonium (B1175870) hydrogens provides significant stabilization to the gauche conformer. psu.edu DFT calculations on the 2-fluoroethylammonium cation revealed that the gauche conformer is substantially more stable than the anti conformer. psu.eduignited.in

Table 1: Calculated Energy Differences for Conformers of Fluoroethylammonium Systems This interactive table summarizes the findings from DFT studies on the conformational preferences of fluoroethylammonium systems, which serve as a model for understanding this compound.

| System | Conformer | Relative Energy (kcal/mol) | Key Stabilizing Interactions | Reference |

|---|---|---|---|---|

| 2-Fluoroethylammonium Cation | Gauche | 0 | Stereoelectronic gauche effect, Intramolecular H-bonding | psu.edu |

| Anti | +5.8 | - | psu.eduignited.in | |

| Neutral 2-Fluoroethylamine | Anti (5d) | 0 | - | psu.edu |

| Gauche (5a) | +0.9 | - | psu.edu | |

| Gauche (5b) | -1.0 | Intramolecular F···H bonding | psu.edu |

Molecular Modeling for Structure-Function Relationships

Molecular modeling encompasses a range of computational techniques used to predict how a molecule's structure relates to its function, which is a cornerstone of drug design. nih.govscielo.briqs.edu For this compound, if it were being investigated as a potential therapeutic agent, molecular modeling would be essential.

Techniques such as molecular docking could be used to predict how this compound binds to a biological target, like a protein receptor or an enzyme active site. nih.gov By modeling the interactions between the ligand (the morpholine derivative) and the target, researchers can identify key binding interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov This information is invaluable for understanding its mechanism of action and for designing new derivatives with improved potency or selectivity. Structure-activity relationship (SAR) studies rely heavily on this type of modeling to rationalize why certain structural modifications lead to changes in biological activity. nih.gov

Applications in Enzyme-Mediated C-F Bond Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage exceptionally challenging. nih.gov However, certain enzymes have been shown to mediate C-F bond transformations. nih.govcas.cn Computational studies play a role in understanding the mechanisms of these biocatalytic reactions.

While there is no direct evidence of this compound being a substrate for such enzymes, its structure suggests potential interactions. For example, dehalogenases or cytochrome P450 monooxygenases are known to cleave C-X bonds, including, in some cases, C-F bonds. nih.gov Molecular modeling could be used to dock this compound into the active sites of these enzymes to assess its potential as a substrate. Conversely, enzymes known as fluorinases catalyze the formation of C-F bonds. rug.nl Theoretical studies could explore the feasibility of using a fluorinase for the enzymatic synthesis of this compound from a suitable precursor, offering a green chemistry route to this compound.

Applications in Advanced Organic Synthesis

2-(2-Fluoroethyl)morpholine as a Building Block for Complex Molecules

The morpholine (B109124) heterocycle is a well-established privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net The introduction of a fluoroethyl group to this scaffold in this compound offers several advantages for the synthesis of complex molecules. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

While direct examples of the incorporation of this compound into complex molecules are not extensively documented in publicly available literature, its potential as a building block can be inferred from the synthesis of analogous complex morpholine derivatives. nih.gov The secondary amine of this compound provides a reactive handle for a variety of chemical transformations, allowing for its integration into larger molecular frameworks.

Key reactions for incorporating this compound into more complex structures include:

N-Arylation and N-Alkylation: The secondary amine can readily undergo coupling reactions with aryl halides or alkyl halides to introduce diverse substituents.

Amide Bond Formation: Acylation of the morpholine nitrogen with carboxylic acids or their derivatives is a straightforward method for creating more elaborate structures.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can be used to append various functional groups.

The presence of the fluoroethyl side chain can also influence the conformational preferences of the resulting molecules, which can be a critical factor in their biological activity. The development of synthetic methodologies that allow for the stereoselective synthesis of this compound would further enhance its utility as a chiral building block for complex, biologically active molecules. semanticscholar.org

Intermediacy in the Synthesis of Heterocyclic Scaffolds

This compound can serve as a key intermediate in the synthesis of more complex heterocyclic scaffolds. The inherent reactivity of the morpholine ring and the potential for functionalization of the fluoroethyl side chain open up avenues for the construction of novel heterocyclic systems.

One potential application is in the synthesis of fused bicyclic or polycyclic systems containing the morpholine moiety. For instance, the nitrogen atom of this compound can participate in intramolecular cyclization reactions with a suitably positioned electrophilic group, leading to the formation of a new ring fused to the morpholine core. nih.gov

Furthermore, the fluoroethyl group itself can be a site for chemical modification. For example, elimination of hydrogen fluoride (B91410) under specific conditions could generate a vinylmorpholine derivative, which could then undergo various cycloaddition or polymerization reactions to create new heterocyclic structures.

The synthesis of substituted morpholines and their subsequent transformation into other heterocyclic systems is a common strategy in medicinal chemistry. uobaghdad.edu.iq While specific examples detailing the use of this compound as an intermediate are not prevalent, its structural motifs are found in a variety of biologically active compounds. The table below illustrates the types of heterocyclic scaffolds that could potentially be synthesized from morpholine-based intermediates.

| Starting Material Class | Potential Heterocyclic Scaffold | Synthetic Transformation |

| N-Substituted Morpholines | Fused Piperazines | Intramolecular Cyclization |

| Morpholine-derived Amino Alcohols | Oxazepines | Ring-closing Metathesis |

| Vinylmorpholines | Pyrrolidines | [3+2] Cycloaddition |

Role in the Preparation of Specialized Reagents (e.g., PET Tracers Precursors)

One of the most significant potential applications of this compound is in the development of precursors for Positron Emission Tomography (PET) tracers. PET is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. nih.gov Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. nih.gov

The synthesis of ¹⁸F-labeled PET tracers often involves the late-stage introduction of the ¹⁸F atom onto a precursor molecule. Compounds containing a fluoroethyl group are of particular interest as the ¹⁸F can be introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) on a bromo- or tosyloxy-ethyl precursor with [¹⁸F]fluoride. radiologykey.comresearchgate.net

This compound could serve as a precursor for novel PET tracers in several ways:

Direct Radiolabeling: A derivative of this compound bearing a leaving group on the ethyl chain could be synthesized and then radiolabeled with ¹⁸F.

Precursor for more Complex Tracers: this compound could be incorporated into a larger molecule designed to target a specific biological entity (e.g., a receptor, enzyme, or transporter), with the fluoroethyl group serving as the site for subsequent radiolabeling.

The synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a widely used PET tracer for brain tumor imaging, provides a relevant example of the synthetic strategies employed. lumiprobe.com While this synthesis does not directly involve this compound, the methods for introducing the [¹⁸F]fluoroethyl group are applicable.

The table below summarizes key aspects of the synthesis of some ¹⁸F-labeled PET tracers, highlighting the role of fluoroethyl precursors.

| PET Tracer | Precursor | Labeling Method |

| [¹⁸F]FDG | Mannose triflate | Nucleophilic Substitution |

| [¹⁸F]FLT | Thymidine derivative | Nucleophilic Substitution |

| [¹⁸F]FET | O-Tosyloxyethyl-N-trityl-tyrosine tert-butyl ester | Nucleophilic Substitution |

Utility in Fragment-Based Synthesis and Coupling Reactions

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. nih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. broadinstitute.org Promising fragments are then optimized and grown into more potent drug candidates.

This compound possesses several characteristics that make it an attractive candidate for inclusion in a fragment library:

Low Molecular Weight: Its molecular weight is within the typical range for fragments.

Three-Dimensional Shape: The chair conformation of the morpholine ring provides a defined three-dimensional structure that can effectively probe binding pockets.

Hydrogen Bond Acceptors and Donors: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding interactions with a target protein.

Presence of Fluorine: The fluorine atom can form favorable interactions with the protein and can also be used as a probe for ¹⁹F NMR screening.

Once a fragment like this compound is identified as a binder, it can be elaborated using various coupling reactions. The secondary amine of the morpholine ring is a prime site for such modifications. Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups. mdpi.comdntb.gov.ua Additionally, photoredox-mediated cross-dehydrogenative coupling reactions have been developed for the direct linkage of N-rich fragments like morpholines to other heterocyclic systems. nih.gov

The table below outlines some potential coupling reactions that could be used to elaborate this compound in a fragment-based approach.

| Coupling Reaction | Reactant | Potential Product |

| Buchwald-Hartwig Amination | Aryl halide | N-Aryl-2-(2-fluoroethyl)morpholine |

| Suzuki Coupling (on a derivatized morpholine) | Arylboronic acid | Aryl-substituted morpholine |

| Amide Coupling | Carboxylic acid | N-Acyl-2-(2-fluoroethyl)morpholine |

| Photoredox-mediated Coupling | Heteroaromatic compound | Heteroaryl-substituted morpholine |

Medicinal Chemistry Research: Scaffold Design and Molecular Interactions

Morpholine (B109124) Ring as a Privileged Scaffold in Drug Design

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is widely recognized as a "privileged scaffold" in medicinal chemistry. Current time information in Bangalore, IN.nih.gov This designation stems from its frequent appearance in a multitude of approved drugs and clinical candidates across diverse therapeutic areas. nih.gov Its value is attributed to a combination of advantageous physicochemical and biological properties.

The presence of the oxygen atom and the secondary amine gives morpholine a balanced hydrophilic-lipophilic character, which can improve the solubility and pharmacokinetic profile of a drug candidate. nih.gov The nitrogen atom is weakly basic, a feature that can be crucial for optimizing interactions with biological targets while minimizing off-target effects associated with stronger bases. nih.gov Furthermore, the morpholine ring is metabolically robust and can serve as a versatile synthetic handle for introducing further chemical diversity. nih.gov

In drug design, the morpholine moiety is utilized in several ways:

To improve pharmacokinetic/pharmacodynamic (PK/PD) properties: Its incorporation can lead to better solubility, metabolic stability, and oral bioavailability. nih.govnih.gov

As a scaffold to orient substituents: The defined chair-like conformation of the ring can position appended chemical groups in a precise orientation to maximize interactions with a biological target. nih.gov This was demonstrated in the development of Aprepitant, an antiemetic drug, where the morpholine ring correctly orients the interacting pharmacophoric arms within the NK1 receptor. nih.gov

To directly participate in binding interactions: The lone pair of electrons on the morpholine oxygen can act as a hydrogen bond acceptor, forming crucial interactions with target proteins. This has been observed in potent and selective mTOR inhibitors, where the morpholine oxygen forms a hydrogen bond with Val882 in the enzyme's active site. nih.gove3s-conferences.org

These attributes have cemented the morpholine ring's status as a valuable building block for developing lead compounds with desirable drug-like properties. e3s-conferences.org

Influence of Fluorine on Molecular Interactions and Scaffold Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The unique characteristics of the fluorine atom—its small size (similar to hydrogen) and high electronegativity—allow it to exert profound effects on a molecule without significantly increasing its steric bulk.

Key influences of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability. researchgate.net This is a common strategy in rational drug design to overcome pharmacokinetic challenges. researchgate.net

Modulation of Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in the morpholine ring. This reduction in basicity can be beneficial for improving cell membrane permeability and reducing ionization at physiological pH, which can enhance oral absorption and distribution.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including dipole-dipole interactions and the formation of specific fluorine-protein contacts (e.g., with backbone amides). It can also influence the conformation of the molecule to favor a more bioactive shape.

The strategic placement of fluorine can thus be used to fine-tune a molecule's acidity, basicity, metabolic profile, and binding affinity, making it a powerful tool in the optimization of lead compounds. researchgate.net

Rational Design of Ligands Incorporating 2-(2-Fluoroethyl)morpholine

The rational design of ligands featuring the this compound moiety is predicated on combining the distinct advantages of both the morpholine scaffold and the fluoroethyl group. The design rationale aims to leverage these features to create compounds with superior potency, selectivity, and drug-like properties.

The primary motivations for incorporating this specific scaffold include:

Metabolic Blocking: The ethyl group attached to the morpholine nitrogen is a potential site for N-dealkylation, a common metabolic pathway that can lead to rapid clearance and inactivation of a drug. Introducing fluorine onto this ethyl group (fluoroethylation) is a classic bioisosteric replacement strategy to block this metabolic oxidation, thereby enhancing the compound's metabolic stability and duration of action. researchgate.net

Tuning Amine Basicity: The electronegative fluorine atom on the ethyl group lowers the basicity of the morpholine nitrogen. This modulation is a key design element to control the compound's ionization state, which can improve membrane permeability and bioavailability while potentially reducing interactions with off-target ion channels. nih.gov

Scaffold for Vectorial Elaboration: The morpholine ring itself serves as a rigid and reliable scaffold. The this compound unit can be attached to a core pharmacophore, using the morpholine to orient the rest of the molecule for optimal interaction with the target protein, while the fluoroethyl group secures the desired pharmacokinetic properties. nih.gove3s-conferences.org

An example of this type of rational design can be seen in the development of kinase inhibitors, where morpholine derivatives have been shown to greatly enhance selectivity for the target kinase, such as mTOR. researchgate.net By using the morpholine ring to achieve selectivity and then modifying its N-substituent with a fluoroethyl group, a medicinal chemist could rationally design a molecule with both high selectivity and improved metabolic stability.

Structure-Activity Relationship (SAR) Studies of Fluoroethylmorpholine Derivatives

While extensive Structure-Activity Relationship (SAR) studies focusing specifically on a wide range of this compound derivatives are not broadly available in the public literature, valuable insights can be drawn from studies on analogous compounds and general morpholine derivatives. SAR studies investigate how changes in a molecule's structure affect its biological activity.

A pertinent study by Abdel-Monem et al. explored the impact of N-fluoroalkyl substituents on the activity of narcotic analgesics. nih.gov The findings for N-(2-fluoroethyl)normetazocine are particularly illustrative.

| Compound | N-Substituent | Analgesic Activity (ED50, mg/kg) | pKa | Opiate Receptor Binding (IC50, nM) |

| Normetazocine | -H | - | - | 1.5 |

| Metazocine | -CH3 | 0.38 | 8.65 | 1.0 |

| Compound A | -CH2CH3 | 0.23 | 8.55 | 1.5 |

| Compound B | -CH2CH2F | 2.9 | 7.15 | 15.0 |

| Compound C | -CH2CHF2 | 21.0 | 5.65 | 280.0 |

| Compound D | -CH2CF3 | >40 | 5.55 | 320.0 |

| Data derived from Abdel-Monem et al. nih.gov |

The SAR from this series demonstrates that introducing the N-(2-fluoroethyl) group (Compound B) significantly lowered the pKa from 8.55 to 7.15 compared to the N-ethyl analog (Compound A). nih.gov This decrease in basicity correlated with a 10-fold reduction in opiate receptor binding affinity and a decrease in analgesic potency. nih.gov The study highlights a crucial SAR principle: while fluoroethylation can improve metabolic stability, it can also decrease activity if the basicity of the nitrogen is critical for receptor interaction.

Broader SAR studies on other morpholine derivatives further inform how substitutions impact activity. For instance, in a series of morpholine acetamide (B32628) derivatives designed as carbonic anhydrase inhibitors, the nature of the substituent on an attached phenyl ring dramatically influenced potency.

| Compound ID | Substituent (R) | Carbonic Anhydrase IX Inhibition (IC50, µM) |

| 1c | 4-amino | 8.80 |

| 1d | 4-hydroxy | 11.13 |

| 1h | 2-amino | 8.12 |

| 1i | 2-hydroxy | 12.5 |

| Standard | Acetazolamide | 7.51 |

| Data derived from Aslam et al. nih.gov |

These results show that amine-substituted derivatives (1c, 1h) were more potent than hydroxyl-substituted ones (1d, 1i), with the position of the substituent also playing a key role. nih.gov Such studies underscore the importance of the electronic and steric properties of groups attached to a core morpholine-containing structure.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC)

Gas chromatography (GC) stands as a primary technique for the analysis of volatile and semi-volatile compounds like 2-(2-Fluoroethyl)morpholine. However, the analysis of amines by GC can present significant challenges. labrulez.comchemicalforums.com Due to their basic and polar nature, amines often interact with active sites (such as residual silanols) on the surface of conventional fused silica (B1680970) capillary columns. restek.com This interaction can lead to poor chromatographic performance, characterized by broad and tailing peaks, which complicates accurate quantification and purity assessment. labrulez.comchemicalforums.com

To overcome these issues, several strategies are employed. The most direct approach is the use of specialized capillary columns designed specifically for amine analysis. These columns feature a base-deactivated surface and a bonded stationary phase that is resistant to degradation by basic compounds. restek.com An example is the Rtx-Volatile Amine column, which is designed to be highly inert, providing improved peak shape and reproducibility for volatile amines. restek.com

Another strategy involves the chemical modification of the analyte through derivatization. This process converts the polar amine into a less polar, more volatile derivative, which exhibits better chromatographic behavior on standard columns. chemicalforums.com While effective, derivatization adds a step to sample preparation and must be carefully controlled to ensure the reaction is complete and reproducible.

The purity of a this compound sample can be determined using a GC system equipped with a Flame Ionization Detector (FID). The area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram provides a measure of its purity, often expressed as "area percent." Method parameters must be carefully optimized to ensure complete separation from any impurities, starting materials, or byproducts.

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Base-deactivated, mid-polarity (e.g., Rtx-Volatile Amine) | Minimizes peak tailing for basic compounds. restek.com |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

| Carrier Gas | Helium or Hydrogen | Helium is inert and safe; hydrogen can provide faster analysis. analyticaltoxicology.com |

| Oven Program | Temperature ramp (e.g., 60°C to 240°C) | Separates compounds based on their boiling points and column interactions. |

This table presents typical starting conditions for method development and may require optimization for the specific analysis of this compound.

Hyphenated Techniques (e.g., GC-MS) for Comprehensive Analysis

For unambiguous identification and comprehensive analysis, gas chromatography is often coupled with mass spectrometry (GC-MS). This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification power of MS. creative-proteomics.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and confirmation.

In the analysis of this compound, GC-MS can confirm the molecular weight and provide key structural information through the fragmentation pattern. However, the analysis of fluorinated compounds and amines by GC-MS can have specific challenges. jeol.com Standard Electron Ionization (EI) can sometimes lead to extensive fragmentation, and the molecular ion (the peak corresponding to the intact molecule's mass) may be weak or absent. jeol.com In such cases, softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) can be employed, as they impart less energy to the analyte, increasing the likelihood of observing the molecular ion. jeol.comnih.gov

As with GC-FID, derivatization can be a valuable tool in GC-MS analysis. A well-established method for morpholine (B109124) and other secondary amines involves reaction with a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium) to form a stable and volatile N-nitrosamine derivative. nih.gov This derivative often exhibits improved chromatographic properties and a clear mass spectrum, facilitating both identification and quantification. nih.gov The use of an isotope-labeled internal standard, such as morpholine-d8, can further enhance the accuracy and precision of quantitative methods.

Table 2: Example GC-MS Method Parameters for a Morpholine Derivative

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | A common, versatile column for general-purpose MS analysis. oup.com |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode providing reproducible, library-searchable fragmentation patterns. nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupoles are robust for quantification; TOF provides high mass accuracy. creative-proteomics.com |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for sensitive quantification of target ions. nih.gov |

| Derivatization | Nitrosation (e.g., with NaNO₂) | Increases volatility and produces characteristic mass fragments for sensitive detection. nih.gov |

This table is based on methods developed for morpholine and would serve as a starting point for the analysis of this compound.

Development of New Analytical Methods for Fluorinated Compounds

The increasing prevalence of fluorinated compounds in various fields necessitates the continuous development of new and improved analytical methods. Research in this area focuses on overcoming the unique challenges posed by fluorinated molecules, such as their thermal stability, potential for adsorption, and complex fragmentation in mass spectrometry. nih.gov

A key area of development is in advanced separation techniques. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power compared to conventional GC. nih.govchromatographyonline.com By using two columns with different stationary phases, GC×GC provides a much higher peak capacity, making it ideal for separating target analytes from extremely complex matrices or for analyzing mixtures of closely related halogenated isomers. nih.gov When coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), GC×GC provides an exceptionally powerful tool for the non-targeted analysis and identification of unknown fluorinated compounds. nih.gov

Method development also involves optimizing sample preparation. For trace analysis, this includes refining extraction techniques, such as solid-phase extraction (SPE), to efficiently isolate and concentrate fluorinated analytes from various sample types. nih.gov Furthermore, the exploration of new derivatization reagents aims to create derivatives with superior chromatographic properties and ionization efficiencies for GC-MS analysis. nih.gov

Validation of any new analytical method is critical to ensure its reliability. This process involves establishing key performance metrics, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). oup.com For fluorinated compounds like this compound, this ensures that the developed method can provide consistently accurate and dependable results for research and quality control purposes.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

While methods for the synthesis of morpholines and their derivatives exist, the development of more efficient, stereoselective, and environmentally benign pathways for producing fluoroalkylated morpholines remains a significant goal. Future research will likely focus on several key areas:

Asymmetric Synthesis: Developing methods to introduce the fluoroethyl group or construct the morpholine (B109124) ring with high stereocontrol is crucial for accessing enantiomerically pure compounds. This is particularly important for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Late-Stage Fluorination: Strategies that allow for the introduction of the fluoroethyl group at a late stage in a synthetic sequence are highly desirable. This would enable the rapid generation of diverse analogs from a common intermediate, accelerating drug discovery efforts.

Greener Synthetic Protocols: There is a growing demand for synthetic methods that are more sustainable. A recently reported one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and tBuOK for converting 1,2-amino alcohols to morpholines represents a move in this direction. chemrxiv.org This approach offers high yields and avoids harsh reagents traditionally used for morpholine synthesis. chemrxiv.org Future work could adapt such methodologies for fluoroalkylated precursors.

Novel Ring-Closing Strategies: Research into new ways to form the morpholine ring is ongoing. For instance, methods like the ozonolysis of (allyl glyculosid)onamides have been explored for constructing complex spiro-morpholinone systems, which could potentially be adapted for fluoroalkylated variants. nih.gov Similarly, the development of synthetic strategies for N-fluoroalkylated morpholino nucleosides, involving steps like oxidative ring cleavage followed by reductive amination, provides a template for creating complex, fluorine-containing bioactive molecules. researchgate.net

Deeper Understanding of Conformational and Stereoelectronic Effects

The presence of a highly electronegative fluorine atom introduces significant stereoelectronic effects that can dictate the molecule's three-dimensional shape (conformation), which in turn influences its interaction with biological targets.

A key area for investigation is the "gauche effect." In molecules like 1,2-difluoroethane (B1293797), the conformation where the two fluorine atoms are gauche (at a 60° dihedral angle) is surprisingly more stable than the anti conformation (180°), a phenomenon attributed to hyperconjugation. beilstein-journals.org This effect is also prominent in 2-fluoroethylamine, a structural component of 2-(2-fluoroethyl)morpholine. psu.edu

Future research should focus on:

Conformational Analysis: Detailed studies using NMR spectroscopy and computational modeling are needed to determine the preferred conformation of the fluoroethyl side chain relative to the morpholine ring. beilstein-journals.org Understanding how the C-F bond orients itself with respect to the C-N and C-O bonds of the ring is critical.

Influence of Protonation: The basic nitrogen atom of the morpholine ring can be protonated under physiological conditions. Studies on 2-fluoroethylamine have shown that protonation dramatically enhances the gauche preference, creating a very strong stabilizing interaction. psu.edu Investigating how the protonation state of the morpholine nitrogen in this compound impacts its conformation could provide crucial insights into its behavior in different biological environments. This could reveal how the molecule might adapt its shape within a protein binding site. beilstein-journals.org

Stereoelectronic Control: Beyond the gauche effect, other stereoelectronic interactions can influence the molecule's properties. researchgate.net A thorough analysis can help rationalize structure-activity relationships and guide the design of analogs with specific conformational biases to enhance potency or selectivity for a biological target. ethz.chpitt.edu

Design of Next-Generation Morpholine-Based Scaffolds

The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to improve pharmacokinetic properties. researchgate.netnih.gov Leveraging this compound as a starting point, researchers can design novel molecular frameworks with enhanced therapeutic potential.

Key opportunities include:

Scaffold Hopping and Derivatization: Using this compound as a core, a "scaffold hopping" approach can be employed to replace parts of known drugs with this fluoroalkylated moiety. nih.gov This can lead to new chemical entities with potentially improved properties. Systematic derivatization of the morpholine ring or the ethyl chain could generate libraries of compounds for screening against various therapeutic targets.

Bioisosteric Replacement: The fluoroethyl-morpholine unit could serve as a bioisostere for other chemical groups in existing drug molecules. The unique electronic properties of the C-F bond could lead to improved metabolic stability or target affinity. The exploration of innovative scaffolds, such as boron clusters, as bioisosteres highlights the ongoing interest in expanding chemical space. acs.org

Advanced Materials and Biopolymers: The utility of the morpholine scaffold is not limited to traditional pharmaceuticals. Morpholine building blocks are being used to construct advanced materials like foldamers and other biopolymers. researchgate.net The introduction of a fluoroethyl group could impart unique properties (e.g., altered hydrophobicity, specific folding patterns) to these larger structures, opening up new applications in materials science and biotechnology.

Investigation of Enzyme-Catalyzed Reactions Involving Fluoroalkylated Morpholines

The use of enzymes in chemical synthesis offers unparalleled selectivity and mild reaction conditions. While enzymes have evolved to act on natural substrates, there is growing interest in harnessing their power for unnatural transformations, including those involving organofluorine compounds.

Future research in this area could explore:

Enzymatic Synthesis: Developing biocatalytic methods for the synthesis of this compound or its derivatives would be a significant advance. Although enzymes that naturally perform fluoroalkylation are rare, recent breakthroughs have shown that enzymes can be engineered for this purpose. For example, researchers have engineered a light-activated "ene reductase" to stereoselectively add fluorinated alkyl groups to double bonds. acs.org Such approaches could be adapted to produce chiral fluoroalkylated morpholines.

Biocatalytic Modification: Enzymes could be used to modify existing fluoroalkylated morpholines. Glycosyltransferases, for instance, have been shown to use fluorinated sugar donors to create fluorinated oligosaccharides, although often with reduced efficiency compared to their natural substrates. reading.ac.uk Similar strategies could be explored to, for example, glycosylate a hydroxylated derivative of this compound.